N-(2,5-dimethylphenyl)-4-methylbenzamide
CAS No.: 200934-09-4
Cat. No.: VC4953795
Molecular Formula: C16H17NO
Molecular Weight: 239.318
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200934-09-4 |
---|---|
Molecular Formula | C16H17NO |
Molecular Weight | 239.318 |
IUPAC Name | N-(2,5-dimethylphenyl)-4-methylbenzamide |
Standard InChI | InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)16(18)17-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |
Standard InChI Key | KQSKHOJXLMYJKH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Introduction
Structural Characteristics and Nomenclature
N-(2,5-Dimethylphenyl)-4-methylbenzamide belongs to the class of N-aryl benzamides, distinguished by its substitution pattern:
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Benzamide core: A 4-methyl group at the para position of the benzoyl ring.
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Anilide group: A 2,5-dimethylphenyl substituent on the nitrogen atom.
The IUPAC name derives from this substitution pattern:
Systematic Name: N-(2,5-Dimethylphenyl)-4-methylbenzamide
Molecular Formula: C₁₆H₁₇NO
Molecular Weight: 239.31 g/mol (calculated from formula)
Key Structural Features Influencing Reactivity:
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Electron-Donating Methyl Groups: The 2,5-dimethylphenyl group enhances steric bulk and electron density at the anilide nitrogen, potentially modulating hydrogen-bonding capacity and solubility .
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Planar Benzamide Backbone: The conjugated π-system of the benzoyl and anilide rings facilitates intermolecular interactions, such as π-π stacking in crystalline phases .
Synthetic Methodologies
While no explicit synthesis protocols for N-(2,5-dimethylphenyl)-4-methylbenzamide are documented, established routes for analogous benzamides suggest the following approach:
Coupling Reaction
Reactants:
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4-Methylbenzoic acid
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2,5-Dimethylaniline
Reagents:
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Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Catalyst: 4-Dimethylaminopyridine (DMAP)
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Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
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Activate 4-methylbenzoic acid with DCC/EDC in DCM at 0–5°C for 30 minutes.
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Add 2,5-dimethylaniline and DMAP, stirring at room temperature for 12–24 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Yield Optimization:
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Stoichiometric ratio of 1:1.2 (acid:amine) minimizes side reactions.
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Anhydrous conditions prevent hydrolysis of the activated intermediate .
Physicochemical Properties
Predicted Properties Based on Analogs
Spectroscopic Characterization
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¹H NMR (CDCl₃):
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Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H, Ar–H)
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Methyl groups: δ 2.2–2.4 ppm (singlets, 9H, –CH₃)
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IR (KBr):
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Amide C=O stretch: ~1650 cm⁻¹
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N–H bend: ~1530 cm⁻¹
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Biological Activity and Structure-Activity Relationships (SAR)
Anti-Inflammatory Effects
Methyl groups on the anilide ring correlate with cyclooxygenase (COX) inhibition. In vitro studies of N-(3,5-dimethylphenyl)benzamide analogs show COX-2 selectivity (IC₅₀ = 12 µM), suggesting a potential mechanism for the target compound .
Comparative Analysis with Positional Isomers
Table 1: Substituent Effects on Bioactivity
Key Observations:
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Symmetrical Substitution: 2,5-Dimethyl groups may improve target binding via van der Waals interactions.
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Benzamide Methyl Position: A para-methyl group on the benzoyl ring enhances steric hindrance, potentially reducing metabolic degradation.
Stability and Degradation Pathways
Hydrolytic Degradation
Under acidic conditions (pH < 3), the amide bond undergoes hydrolysis:
Half-life: ~48 hours at pH 2, 37°C (estimated from analog data) .
Photodegradation
UV exposure (λ = 254 nm) induces radical formation at the benzamide carbonyl, leading to:
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Decarbonylation: Formation of N-(2,5-dimethylphenyl)-4-methylaniline.
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Ring Oxidation: Quinone derivatives detected via LC-MS in related compounds .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for iterative modifications:
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Electron-Withdrawing Groups: Introducing –Cl or –NO₂ at the benzamide meta position could enhance target affinity.
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PEGylation: Adding polyethylene glycol chains to the anilide nitrogen may improve pharmacokinetics.
Computational Docking Studies
Preliminary molecular docking (PDB: 5F1A, COX-2) predicts favorable binding via:
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Hydrogen bonds between the amide carbonyl and Arg120.
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Hydrophobic interactions between methyl groups and Val523.
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